1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone

Cheminformatics Drug-likeness Physicochemical profiling

Researchers seeking novel chemotypes for GPCR and kinase targets often face crowded IP space and limited scaffold diversity. This pyridazinyl thioether derivative provides a unique 3D pharmacophore via its 4-chlorobenzoyl thioether and 4-ethylphenyl groups, predicted to shift selectivity profiles compared to generic analogs. • Distinct scaffold-hopping candidate to escape crowded IP space • Predicted intracellular access (logP ~4.5, tPSA ~50 Ų) for phenotypic screens • ≥95% purity, available for immediate global dispatch

Molecular Formula C20H17ClN2OS
Molecular Weight 368.88
CAS No. 896046-09-6
Cat. No. B2609764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone
CAS896046-09-6
Molecular FormulaC20H17ClN2OS
Molecular Weight368.88
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN2OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(23-22-18)25-13-19(24)16-7-9-17(21)10-8-16/h3-12H,2,13H2,1H3
InChIKeyYTEIOWHSADRMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Sourcing Baseline


1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone (CAS 896046-09-6) is a synthetic thioether-linked pyridazine derivative with the molecular formula C₂₀H₁₇ClN₂OS and a molecular weight of 368.88 g/mol [1]. The compound belongs to the class of 3-thio-substituted pyridazines, a scaffold historically associated with diverse pharmacological activities including anti-inflammatory, antimicrobial, and kinase-inhibitory profiles [2]. This particular substitution pattern—featuring a 4‑chlorobenzoyl thioether and a 4‑ethylphenyl group at the pyridazine 6‑position—has been catalogued in commercial screening libraries but lacks peer‑reviewed bioactivity annotation in authoritative public databases such as ChEMBL and PubMed as of the search date. The chemical is available from multiple specialty chemical suppliers, typically at ≥95% purity, for non‑human research use only.

1
Thioether-linked pyridazine with 4-ethylphenyl substituent; catalogued in screening libraries
2
No peer-reviewed bioactivity annotation in public databases; requires profiling
3
Sourced from multiple specialty chemical suppliers; supplier-reported purity grade
4
Non-human research use only; screening library compound for target identification

Why Generic Substitution Fails: Structural Uniqueness


Substituting this compound with a generic pyridazine thioether analog is not scientifically defensible because the combination of a 4‑chlorophenyl ethanone moiety and a 4‑ethylphenyl substituent creates a distinct three‑dimensional pharmacophore that differs fundamentally from even closely related congeners such as 1‑(2‑thienyl)-2-[[6-(2‑thienyl)pyridazin-3-yl]thio]ethanone (BDBM75994) or 1‑phenyl‑2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone (BDBM96253) [1]. The 4‑ethyl group introduces a lipophilic extension absent in unsubstituted phenyl or heteroaryl analogs, which computational predictions suggest alters predicted target interaction profiles, including shifts in GPCR and kinase selectivity landscapes [2]. No head‑to‑head biological equivalence studies exist, and the assumption of interchangeability would introduce uncontrolled variables in any assay system.

4-Ethylphenyl extension creates a distinct lipophilic pharmacophore absent in generic thienyl or phenyl pyridazine analogs
Predicted target engagement profiles differ; no head-to-head bioequivalence data exist against any congener
Assay outcome may shift upon substitution; interchangeability not established without experimental validation

Quantitative Differentiation Evidence


Physicochemical Property Differentiation: logP and tPSA

Compared to the thienyl analog (BDBM75994) and the pyridyl analog (BDBM96253), 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone exhibits a higher calculated logP (4.505 per MCULE database entry for a closely related substructure; ZINC reports analogous data) and a reduced topological polar surface area, indicating enhanced membrane permeability potential but also elevated lipophilicity-driven promiscuity risk . The 4-ethylphenyl group extends the hydrophobic surface area by approximately 28 Ų relative to an unsubstituted phenyl congener, as estimated from fragment-based calculations [1]. This shift moves the compound closer to the upper limit of Lipinski-compliant chemical space while retaining favorable hydrogen-bond acceptor capacity.

Physicochemical Differentiation
Class-level inference
logP ~4.5 vs ~3.2 (Δ+1.3) tPSA ~50.4 vs ~70 Ų
Predicted lipophilicity shift may support membrane crossing screening context but also raises off-target potential
Computed; no experimental logD available
Cheminformatics Drug-likeness Physicochemical profiling

Predicted Target Engagement Profile Distinction

The ZINC SEA (Similarity Ensemble Approach) prediction for ZINC000408610097 yields unique target class enrichments that are not shared by the thienyl analog BDBM75994, which has documented weak activity at the Orexin/Hypocretin receptor type 1 [1]. Specifically, the target compound receives predicted associations with Carbonic Anhydrase 9 (CA9, P-value 17), Gonadotropin-releasing hormone receptor (GNRHR, P-value 15), and Prostaglandin D2 receptor 2 (PTGDR2, P-value not reported), whereas BDBM75994 is not predicted to engage these targets [2]. Conversely, BDBM75994 shows experimental inhibition of Nuclear receptor corepressor 2 (TRAC-1), a target absent from the SEA predictions for the target compound, providing a clear selectivity divergence hypothesis [1].

Predicted Target Engagement
Class-level inference
SEA predicted: CA9, GNRHR, PTGDR2 Analog targets: Orexin R1, TRAC-1
Non-overlapping predicted profiles support GPCR/enzyme selectivity screening context
In silico SEA; no experimental target engagement data
Computational target prediction Kinase selectivity GPCR profiling

Structural Scaffold Uniqueness in Commercial Libraries

A substructure search of the ZINC purchasable compound space (over 230 million entries) returns fewer than 50 compounds containing the core 6-(4‑ethylphenyl)pyridazin-3-yl thioether motif, while the broader 6‑phenylpyridazin-3-yl thioether scaffold returns over 2,000 entries [1]. This positions the target compound in a lower-density region of chemical space with reduced prior art density, which is advantageous for intellectual property positioning in early-stage drug discovery. The closest commercially available analog, 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide, introduces an amide bond that alters both the hydrogen-bonding network and metabolic liability profile .

Scaffold Uniqueness
Reported
≤50 commercial analogs with 4-ethylphenyl motif >2,000 for 6-phenyl motif
Lower scaffold density may reduce functional redundancy in screening libraries
ZINC15 substructure search, accessed 2026-04-29
Chemical library design Scaffold hopping Medicinal chemistry

Recommended Application Scenarios


Scaffold-Hopping Library Design for Kinase and GPCR Programs

The compound's predicted target profile, enriched for GPCR‑A (GNRHR, PTGDR2) and enzyme targets (CA9), supports its inclusion in diversity‑oriented screening libraries aimed at identifying novel chemotypes for these target classes [1]. Its structural distinctiveness from the large pool of 6‑phenylpyridazin-3-yl thioethers makes it a high‑value scaffold‑hopping candidate for medicinal chemistry teams seeking to escape crowded IP space.

Physicochemical Probe for Intracellular Target Engagement

With a computed logP of approximately 4.5 and a moderate tPSA of ~50 Ų, the compound is predicted to exhibit favorable passive membrane permeability . This makes it suitable for phenotypic screening campaigns where intracellular target access is a prerequisite, particularly in comparison to more polar pyridazine analogs that may exhibit restricted cellular uptake.

Negative Control for Thienyl-Pyridazine Selectivity Studies

The target compound's predicted inactivity at the Orexin/Hypocretin receptor type 1 and TRAC‑1, for which the thienyl analog BDBM75994 shows experimental binding, positions it as a potential negative control compound in selectivity profiling panels [2]. This utility is predicated on confirming the predicted inactivity experimentally before deployment.

Application
Selection Property
Validation Focus
Diversity-oriented library design
Structurally distinct from common 6-phenylpyridazine scaffolds
Confirm target enrichment in GPCR/kinase panels
Intracellular target screening
Predicted lipophilicity and membrane permeability attributes
Assess cellular uptake in relevant cell models
Selectivity control in pyridazine analog studies
Predicted inactivity at Orexin/TRAC-1 targets
Validate lack of activity experimentally
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